molecular formula C7H5Cl3O B1471089 1,2-Dichloro-4-(chloromethoxy)benzene CAS No. 94637-84-0

1,2-Dichloro-4-(chloromethoxy)benzene

Cat. No.: B1471089
CAS No.: 94637-84-0
M. Wt: 211.5 g/mol
InChI Key: WTHHCOROBIAQNP-UHFFFAOYSA-N
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Description

“1,2-Dichloro-4-(chloromethoxy)benzene” is a chemical compound with the molecular formula C7H5Cl3O . It is also known by other names such as “Toluene, α,3,4-trichloro-”, “α,3,4-Trichlorotoluene”, “3,4-Dichlorobenzyl chloride”, and "Benzene, 3,4-dichloro-1-chloromethyl" .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with two chlorine atoms and one chloromethoxy group attached to it . The exact positions of these groups on the benzene ring can be determined from the name of the compound: the “1,2-Dichloro-” indicates that there are chlorine atoms at the first and second positions of the benzene ring, and the “4-(chloromethoxy)” indicates that there is a chloromethoxy group at the fourth position .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 211.47 . Its melting point is reported to be between 33-34 degrees Celsius .

Scientific Research Applications

Catalytic Activity and Environmental Applications

  • Catalytic Conversions of Polychlorinated Benzenes and Dioxins : A study by Lee and Jurng (2008) on chlorinated benzenes, including 1,2-dichlorobenzene, used as surrogate compounds for dioxins, highlights the use of vanadium-based catalysts (V2O5/TiO2) for the catalytic conversion of these compounds. The research aimed to understand the quantitative relationship between dioxin and benzene with varying levels of chlorination, emphasizing the potential environmental applications in controlling pollutants through catalytic decomposition (Lee & Jurng, 2008).

Materials Science and Polymer Chemistry

  • Hydroxy-Substituted Polyenaminonitrile for Rigid-Rod Polybenzoxazole : The synthesis of hydroxy-substituted polyenaminonitrile from (1-Chloro-2,2-dicyanovinyl)benzene, as reported by Kim and Lee (2001), outlines a precursor for aromatic polybenzoxazole, demonstrating applications in creating high-performance materials with potential uses in advanced composites and electronics (Kim & Lee, 2001).

Organic Synthesis

  • Synthesis of Cyclic Acetals and Gem-Dichlorocyclopropanes : Research by Dzhumaev et al. (2021) explored the synthesis of cyclic acetals and gem-dichlorocyclopropanes based on 1,2-dichloromethylbenzol, demonstrating the compound's versatility as a building block in organic synthesis. The study further examined the cytological activity of the synthesized compounds against various cell lines, indicating the potential for biomedical applications (Dzhumaev et al., 2021).

Environmental Science

  • Sonolytic Degradation of Hazardous Organic Compounds : Okuno et al. (2000) investigated the sonolytic degradation of various chlorinated organic compounds, including 1,2-dichlorobenzene, in aqueous solutions. This research highlights the potential for using sonolysis as an effective method for the environmental cleanup of hazardous organic compounds, contributing to the development of sustainable waste management practices (Okuno et al., 2000).

Safety and Hazards

This compound is considered hazardous. It may cause respiratory irritation, serious eye damage, and severe skin burns . In case of exposure, immediate medical attention is required . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

Mechanism of Action

Properties

IUPAC Name

1,2-dichloro-4-(chloromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl3O/c8-4-11-5-1-2-6(9)7(10)3-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTHHCOROBIAQNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCCl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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